![molecular formula C15H17N3O2 B2729569 4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396683-85-4](/img/structure/B2729569.png)
4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a benzoxazepine derivative and has been found to possess a wide range of biochemical and physiological effects that make it suitable for use in various research applications.
作用機序
The exact mechanism of action of 4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. The compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. It has also been found to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in the development of inflammation.
Biochemical and Physiological Effects:
4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been found to possess a wide range of biochemical and physiological effects. The compound has been shown to exhibit significant anti-inflammatory activity, which makes it suitable for use in the treatment of various inflammatory disorders. It has also been found to possess anti-cancer activity and has been investigated for its potential use in the treatment of various types of cancer. Additionally, the compound has been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
The advantages of using 4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in lab experiments include its wide range of biochemical and physiological effects, which make it suitable for use in various research applications. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using the compound in lab experiments include its potential toxicity and the lack of a complete understanding of its mechanism of action.
将来の方向性
There are many future directions for research on 4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. One potential direction is the investigation of its potential use in the treatment of neurodegenerative disorders. Another potential direction is the investigation of its potential use in the treatment of various types of cancer. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations associated with its use.
In conclusion, 4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been found to possess a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. While there are still many unanswered questions about the compound's mechanism of action and potential limitations, it holds great promise for future research and development in the field of medicine.
合成法
The synthesis of 4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves the condensation of 3-(1H-pyrazol-1-yl)propylamine with 4,5-dihydro-1,4-benzoxazepin-2-one in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product.
科学的研究の応用
4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-viral activities. It has also been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
4-(3-pyrazol-1-ylpropyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15-12-20-14-6-2-1-5-13(14)11-17(15)8-4-10-18-9-3-7-16-18/h1-3,5-7,9H,4,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGOCWJLFHGBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2729486.png)
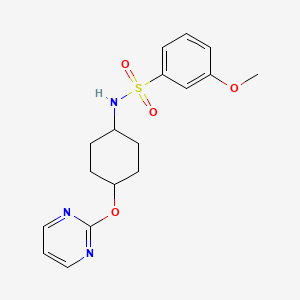
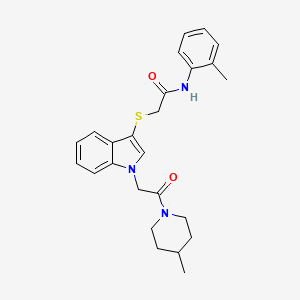
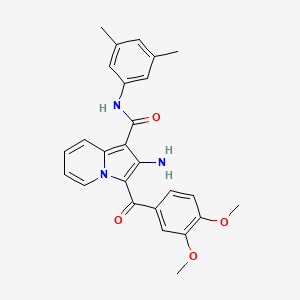

![2-[[5-Bromo-3-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2729493.png)
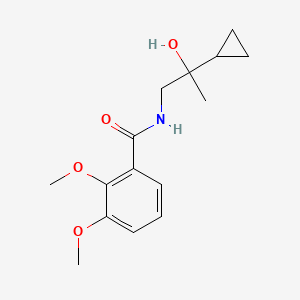
![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2729498.png)
![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2729500.png)
![2-[(4-chlorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2729501.png)
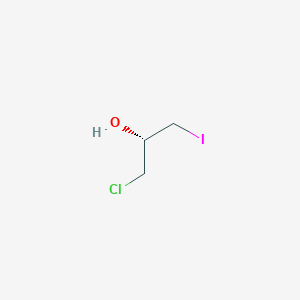

![tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate](/img/structure/B2729507.png)
![N,N,5-trimethyl-1-[(3-methylphenyl)methyl]-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)